molecular formula C19H17ClF2N8O2 B12374805 Vericiguat-d3 (hydrochloride)

Vericiguat-d3 (hydrochloride)

Cat. No.: B12374805
M. Wt: 465.9 g/mol
InChI Key: MEOLGPNZHXRKRG-NIIDSAIPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vericiguat-d3 (hydrochloride) involves the incorporation of deuterium atoms into the vericiguat molecule. This is typically achieved through deuterium exchange reactions, where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of vericiguat-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques is common to separate and purify the deuterated compound from its non-deuterated counterparts .

Chemical Reactions Analysis

Types of Reactions

Vericiguat-d3 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of vericiguat-d3 (hydrochloride), which can be further analyzed for their pharmacological properties .

Scientific Research Applications

Heart Failure Management

Vericiguat-d3 is primarily indicated for the management of chronic heart failure with reduced ejection fraction. It is particularly beneficial for patients who have experienced recent decompensation or hospitalization due to heart failure. Key clinical trials have demonstrated its efficacy:

  • VICTORIA Trial : A pivotal phase 3 study involving 5,050 patients showed that vericiguat significantly reduced the composite endpoint of cardiovascular death or first hospitalization for heart failure by approximately 10% compared to placebo (hazard ratio 0.90) over a median follow-up of 10.8 months .
  • Safety Profile : Vericiguat-d3 has been reported to have a favorable safety profile, with adverse events such as hypotension being comparable to placebo .

Meta-Analyses and Systematic Reviews

Recent systematic reviews and meta-analyses have further substantiated the effectiveness of vericiguat in treating HFrEF:

  • Effectiveness : A meta-analysis revealed a 9% reduction in the incidence of composite endpoint events (cardiovascular death or first heart-failure-related hospitalization) among patients treated with 10 mg vericiguat compared to placebo (relative risk 0.91) across multiple randomized controlled trials .
  • Hospitalization Rates : The analysis also indicated an 8% reduction in hospitalizations specifically due to heart failure .

Unique Features of Vericiguat-d3

The deuterated form of vericiguat allows for enhanced tracking in metabolic studies, providing valuable pharmacokinetic data without altering the fundamental mechanism of action. This characteristic is particularly useful in research settings where precise measurements are essential for understanding drug metabolism and efficacy.

Case Study Overview

  • Patient Profile : A cohort from the VICTORIA trial included patients with chronic heart failure and an ejection fraction below 45%, many of whom had been hospitalized recently.
  • Outcomes : Patients receiving vericiguat exhibited lower rates of cardiovascular death and hospitalizations compared to those receiving placebo, highlighting its role as an effective add-on therapy .

Mechanism of Action

Vericiguat-d3 (hydrochloride) exerts its effects by directly stimulating soluble guanylate cyclase, an enzyme found in vascular smooth muscle cells. This stimulation leads to the production of cyclic guanosine monophosphate, which acts as a second messenger to induce smooth muscle relaxation and vasodilation. This mechanism helps improve cardiac function and reduce the symptoms of heart failure .

Comparison with Similar Compounds

Similar Compounds

    Riociguat: Another soluble guanylate cyclase stimulator used in the treatment of pulmonary hypertension.

    Cinaciguat: A compound with similar mechanisms but used in different clinical settings.

Uniqueness

Vericiguat-d3 (hydrochloride) is unique due to its deuterated nature, which provides enhanced metabolic stability and prolonged half-life compared to its non-deuterated counterparts. This makes it a valuable compound for long-term therapeutic applications .

Properties

Molecular Formula

C19H17ClF2N8O2

Molecular Weight

465.9 g/mol

IUPAC Name

trideuteriomethyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate;hydrochloride

InChI

InChI=1S/C19H16F2N8O2.ClH/c1-31-19(30)25-14-15(22)26-17(27-16(14)23)13-11-6-10(20)7-24-18(11)29(28-13)8-9-4-2-3-5-12(9)21;/h2-7H,8H2,1H3,(H,25,30)(H4,22,23,26,27);1H/i1D3;

InChI Key

MEOLGPNZHXRKRG-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N.Cl

Canonical SMILES

COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N.Cl

Origin of Product

United States

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